

Spectroscopic Data for (Benzyloxy)(methyl)amine: A Technical Guide

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Compound of Interest

Compound Name: (Benzyloxy)(methyl)amine

CAS No.: 22513-22-0

Cat. No.: B2616313

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Introduction

(Benzyloxy)(methyl)amine, also known as N-methyl-O-benzylhydroxylamine, is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a benzyloxy group attached to a methylated nitrogen, presents a unique combination of functionalities that can be leveraged in the synthesis of more complex molecules. Accurate structural elucidation and purity assessment are paramount for its effective use, making a thorough understanding of its spectroscopic properties essential.

This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **(Benzyloxy)(methyl)amine**. In the absence of publicly available experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust, predictive guide for its characterization. This approach not only offers a valuable reference for researchers working with **(Benzyloxy)(methyl)amine** but also serves as an educational tool for interpreting the spectra of related N-alkoxyamines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ^1H and ^{13}C NMR spectra of **(Benzyloxy)(methyl)amine** are detailed below, with assignments based on the analysis of similar structures and established chemical shift theory.

Predicted ^1H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the N-methyl protons.

Table 1: Predicted ^1H NMR Chemical Shifts for **(Benzyloxy)(methyl)amine**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Causality of Chemical Shift
~ 7.30 - 7.45	Multiplet	5H	Aromatic (C ₆ H ₅)	The protons on the phenyl ring are in a complex electronic environment, leading to a multiplet in the typical aromatic region.
~ 4.70	Singlet	2H	Benzylic (O-CH ₂ -Ph)	The methylene protons are adjacent to an oxygen atom and a phenyl ring, causing a significant downfield shift. The singlet nature arises from the absence of adjacent protons.
~ 2.65	Singlet	3H	N-Methyl (N-CH ₃)	The methyl protons are attached to a nitrogen atom, which is less electronegative than oxygen, resulting in a more upfield chemical shift compared to the benzylic protons.

The signal is a singlet due to the lack of adjacent protons.

(Variable)

Broad Singlet

1H

N-H

In many amine spectra, the N-H proton signal can be broad and its chemical shift can vary depending on solvent and concentration due to hydrogen bonding and exchange. In some cases, it may not be observed.

Predicted ^{13}C NMR Data

The carbon NMR spectrum will provide information on all the unique carbon environments within the molecule.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **(Benzyloxy)(methyl)amine**

Chemical Shift (δ , ppm)	Assignment	Rationale for Assignment
~ 138	Quaternary Aromatic (C)	The ipso-carbon of the phenyl ring attached to the benzylic group is expected at the downfield end of the aromatic region.
~ 128.5	Aromatic (CH)	The ortho- and para-carbons of the phenyl ring are expected to have similar chemical shifts.
~ 128.0	Aromatic (CH)	The meta-carbons of the phenyl ring.
~ 77	Benzylic (O-CH ₂)	The benzylic carbon is attached to an oxygen atom, causing a significant downfield shift into the range typical for carbons bonded to electronegative atoms.
~ 40	N-Methyl (N-CH ₃)	The N-methyl carbon is expected in the typical aliphatic region for amines.

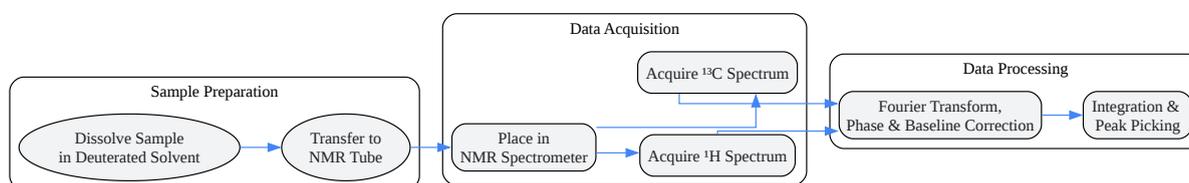
Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Methodology:

- **Sample Preparation:** Dissolve approximately 10-20 mg of **(Benzyloxy)(methyl)amine** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, particularly for the aromatic region in the ¹H NMR spectrum.

- ^1H NMR Acquisition:
 - A standard single-pulse experiment is generally sufficient.
 - Typical spectral width: -1 to 10 ppm.
 - Number of scans: 8-16, depending on the sample concentration.
 - A relaxation delay of 1-2 seconds is appropriate.
- ^{13}C NMR Acquisition:
 - A proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for all carbon signals.
 - Typical spectral width: 0 to 200 ppm.
 - A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ^{13}C .
 - A relaxation delay of 2-5 seconds is recommended.



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Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **(Benzyloxy)(methyl)amine** will be characterized by absorptions corresponding to C-H, C=C, C-O, and C-N bonds.

Table 3: Predicted Major IR Absorption Bands for **(Benzyloxy)(methyl)amine**

Wavenumber (cm ⁻¹)	Intensity	Assignment	Vibrational Mode
3030 - 3100	Medium	Aromatic C-H	Stretching
2850 - 2960	Medium	Aliphatic C-H (CH ₂ and CH ₃)	Stretching
~ 3300-3500	Weak-Medium, Broad	N-H	Stretching
~ 1600, 1495, 1450	Medium-Weak	Aromatic C=C	Stretching
1000 - 1100	Strong	C-O	Stretching
1150 - 1250	Medium	C-N	Stretching
690 - 770	Strong	Aromatic C-H	Out-of-plane Bending

Expert Interpretation: The presence of a broad N-H stretch around 3300-3500 cm⁻¹ would confirm the secondary amine nature of the compound[1]. The strong C-O stretch is a key indicator of the benzyloxy group. The aromatic C-H and C=C stretching bands confirm the presence of the phenyl ring.

Experimental Protocol for IR Spectroscopy

Methodology (Attenuated Total Reflectance - ATR):

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. A background spectrum of the empty crystal should be recorded.
- Sample Application: Place a small drop of liquid **(Benzyloxy)(methyl)amine** directly onto the ATR crystal.

- **Data Acquisition:** Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
- **Data Processing:** The resulting spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

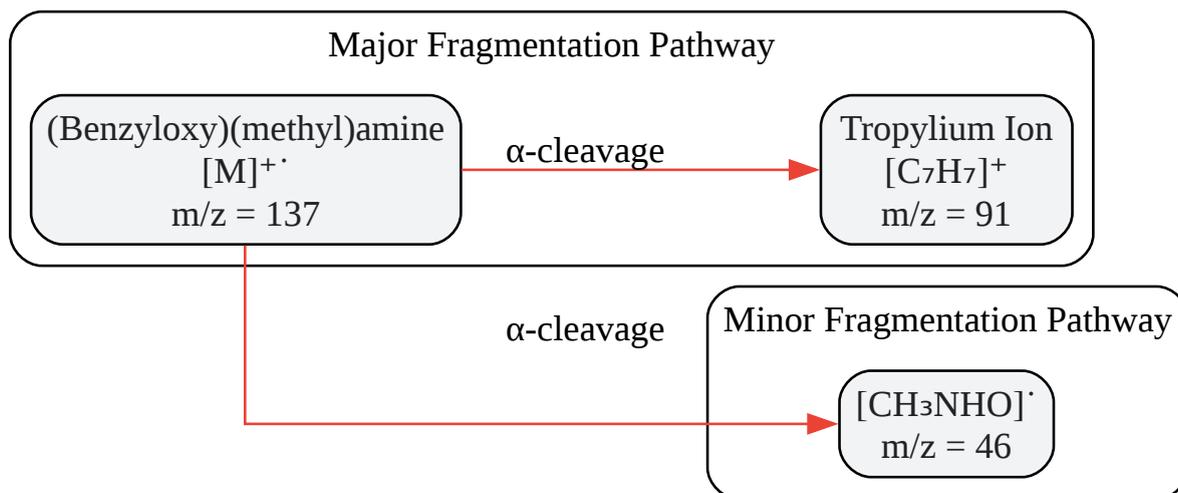
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Table 4: Predicted Mass Spectrometry Fragmentation for **(Benzyloxy)(methyl)amine**

m/z	Proposed Fragment Ion	Formula	Comments
137	[M] ⁺	[C ₈ H ₁₁ NO] ⁺	Molecular Ion
91	[C ₇ H ₇] ⁺	[C ₇ H ₇] ⁺	Tropylium ion, formed by cleavage of the O-CH ₂ bond and rearrangement. This is a very common and stable fragment for benzyl-containing compounds.
46	[CH ₃ NHO] ⁺	[CH ₄ NO] ⁺	Formed by cleavage of the O-CH ₂ bond with charge retention on the nitrogen-containing fragment.
106	[M - CH ₃ NH] ⁺	[C ₇ H ₆ O] ⁺	Loss of the methylamine radical.

Expert Mechanistic Insight: The most prominent fragmentation pathway for **(Benzyloxy)(methyl)amine** under electron ionization (EI) is expected to be the cleavage of the benzylic C-O bond. This is due to the high stability of the resulting benzyl cation, which rearranges to the

even more stable tropylium ion (m/z 91). This peak is often the base peak in the mass spectra of benzyl ethers and related compounds.



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Caption: Predicted major fragmentation pathways for **(Benzyloxy)(methyl)amine** in MS.

Experimental Protocol for Mass Spectrometry

Methodology (Electron Ionization - EI):

- **Sample Introduction:** The sample can be introduced via direct infusion using a syringe pump or via a gas chromatograph (GC-MS) for volatile compounds.
- **Ionization:** Electron ionization (EI) at a standard energy of 70 eV is typically used.
- **Mass Analysis:** A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
- **Detection:** The detector records the abundance of each ion.
- **Data Analysis:** The resulting mass spectrum plots the relative abundance of ions against their m/z values.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for **(Benzyloxy)(methyl)amine**. The detailed analysis of the expected NMR, IR, and MS spectra, grounded in fundamental principles and comparison with analogous structures, offers a solid framework for researchers to characterize this important chemical intermediate. The provided experimental protocols outline the standard methodologies for acquiring high-quality data, ensuring that scientists in drug development and other research fields can confidently verify the structure and purity of their materials. As with any predictive guide, it is imperative to confirm these findings with experimental data whenever possible.

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Sources

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